Corosolsäure

Übersicht

Beschreibung

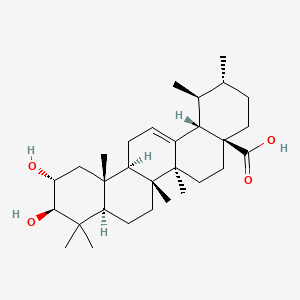

Corosolsäure ist eine pentacyclische Triterpensäure, die in den Blättern des Banaba-Baums (Lagerstroemia speciosa) vorkommt. Sie ähnelt strukturell der Ursolsäure und unterscheidet sich nur durch das Vorhandensein einer 2-alpha-Hydroxygruppe . This compound hat aufgrund ihrer potenziellen therapeutischen Eigenschaften Aufmerksamkeit erregt, insbesondere bei der Behandlung von Stoffwechselkrankheiten wie Diabetes und Dyslipidämie .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch Oxidation aus Ursolsäure synthetisiert werden. Der Prozess beinhaltet die Verwendung eines Oxidationsmittels, um Ursolsäure in this compound umzuwandeln . Eine andere Methode beinhaltet die Extraktion von this compound aus pflanzlichen Materialien, die die Verbindung enthalten. Das pflanzliche Material wird verarbeitet und eine binäre Harzbette-Trennungstechnik angewendet. Der Extrakt wird dann angesäuert und die Verunreinigungen werden acetyliert, um ihre physikalischen und chemischen Eigenschaften zu verändern. This compound wird durch Lösen in Lösungsmitteln, Filtration und Kristallisation abgetrennt und gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion aus pflanzlichen Quellen wie Lagerstroemia speciosa. Der Extraktionsprozess beinhaltet die routinemäßige Extraktion und Verarbeitung des Pflanzenmaterials, gefolgt von der binären Harzbette-Trennung, Ansäuerung und Reinigung durch Lösen in Lösungsmitteln, Filtration und Kristallisation. Diese Methode liefert reine Corosolsäurekristalle mit einer Reinheit von über 95%, die für die pharmazeutische Verwendung geeignet sind .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) können verwendet werden, um Corosolsäurederivate zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten das Ersetzen einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen umfassen verschiedene Derivate der this compound, die möglicherweise verbesserte biologische Aktivitäten oder verbesserte pharmakokinetische Eigenschaften aufweisen.

Wissenschaftliche Forschungsanwendungen

Corosolsäure wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht. Einige der wichtigsten Forschungsbereiche sind:

Antidiabetische Eigenschaften: This compound verbessert die Glukoseaufnahme, erhöht die Insulinsensitivität und hemmt Enzyme, die an der Kohlenhydratabsorption beteiligt sind, wie z. B. Alpha-Amylase und Alpha-Glucosidase.

Entzündungshemmende Wirkungen: Es wurde gezeigt, dass es Entzündungen reduziert, indem es proinflammatorische Zytokine und Signalwege hemmt.

Antikrebs Eigenschaften: This compound zeigt Antikrebseffekte, indem es Apoptose induziert und die Proliferation von Krebszellen hemmt.

Anti-Fettleibigkeits-Effekte: Es trägt zur Reduzierung des Körpergewichts und zur Verbesserung der Lipidprofile bei, indem es den Lipidstoffwechsel moduliert.

Wirkmechanismus

This compound übt seine Wirkungen durch mehrere Mechanismen aus:

Insulinsensitivität: Es verbessert die Sensitivität von Insulinrezeptoren, indem es die Tyrosinphosphatase hemmt, was die Aktivität der Insulinrezeptorstelle reduziert.

Glukoseaufnahme: This compound verbessert die Glukoseaufnahme, indem es neue Wege für Insulin eröffnet, um in die Zellen einzudringen.

Entzündungshemmende Signalwege: Es reguliert NF-kappaB, den hepatischen Lipidstoffwechsel und die fibrogene Zytokin-Signalgebung.

Antikrebs-Mechanismen: This compound verringert den Gehalt an intrazellulärem Beta-Catenin und unterdrückt die Proliferation von Krebszellen, indem es die N-terminale Phosphorylierung fördert und Proteasomen von Beta-Catenin abbaut.

Wirkmechanismus

Target of Action

Corosolic acid, a pentacyclic triterpene acid, has been found to target several key proteins and pathways in the body. It primarily targets the insulin receptor, enhancing its sensitivity . It also targets the prolyl 4-hydroxylase subunit alpha 2 (P4HA2), a protein that plays a crucial role in the progression of hepatocellular carcinoma .

Mode of Action

Corosolic acid improves the sensitivity of the insulin receptor by inhibiting a protein in the body called tyrosine phosphatase, which reduces insulin receptor site activity . This enhances glucose uptake and increases insulin sensitivity . In the case of P4HA2, corosolic acid reduces its protein levels, thereby inhibiting the progression of hepatocellular carcinoma .

Biochemical Pathways

Corosolic acid affects several biochemical pathways. It enhances glucose uptake, increases insulin sensitivity, and inhibits enzymes involved in carbohydrate absorption, such as -amylase and -glucosidase . It also restores autophagic flux and improves mitochondrial function, protecting against Dox-induced cardiotoxicity . Furthermore, it inactivates the JAK2/STAT3 pathway in PC cells .

Pharmacokinetics

It is known that corosolic acid and its structural analogs have low solubilities in water due to their rigid scaffold and hydrophobic properties .

Result of Action

Corosolic acid has been shown to exert anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, it has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells . It inhibits the viability of colorectal cancer HCT116 cells by inducing apoptotic cell death in a dose-dependent manner .

Action Environment

The action of corosolic acid can be influenced by various environmental factors. It is known that the introduction of water-soluble groups such as sugar or amino groups could increase the solubility of corosolic acid and its structural analogs .

Biochemische Analyse

Biochemical Properties

Corosolic acid has numerous biological properties, including antidiabetic, anti-inflammatory, antiproliferative, and protein kinase C inhibition activity . It has been reported to decrease blood sugar levels within 60 minutes in human subjects . Corosolic acid also exhibits antihyperlipidemic and antioxidant activities .

Cellular Effects

Corosolic acid exerts anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, corosolic acid has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells . It has been shown to reduce oxidative stress, suppress pro-inflammatory cytokines, and inhibit inflammatory signaling pathways .

Molecular Mechanism

Corosolic acid improves the sensitivity of the insulin receptor by inhibiting a protein in the body called tyrosine phosphatase, which reduces insulin receptor site activity . The second path of action for corosolic acid involves its ability to open an entirely new path in cells for insulin to enter the cell . Corosolic acid has cytotoxic activity against several human cancer cell lines .

Dosage Effects in Animal Models

In an animal model on metabolic syndrome, corosolic acid had antihypertensive, lipid-lowering, antioxidant, and anti-inflammatory effects on rats . In a similar study, corosolic acid reduced blood pressure and serum-free fatty acid levels in rats . The antidiabetic effects of corosolic acid were investigated in KK-Ay mice, an animal model of type 2 diabetes. Corosolic acid (2 mg/kg body weight) reduced the blood glucose levels of KK-Ay mice 4 hours after a single oral dose .

Metabolic Pathways

Corosolic acid helps your body to control the level of sugar in your blood by enabling insulin to transport glucose, fatty acids, and amino acids into your liver, body fat, and muscles more efficiently .

Transport and Distribution

Studies in rats indicate a low oral bioavailability of corosolic acid and a large volume of distribution that is concentrated in tissues and organs .

Subcellular Localization

Corosolic acid stimulation promoted the translocation of YAP and mouse double minute 2 (MDM2) from the nucleus to the cytoplasm and increased their binding .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Corosolic acid can be synthesized from ursolic acid through oxidation. The process involves using an oxidant to convert ursolic acid into corosolic acid . Another method involves extracting corosolic acid from plant materials containing the compound. The plant material is processed, and a binary resin bed separation technique is applied. The extract is then acidified, and impurities are acetylized to change their physical and chemical characteristics. Corosolic acid is separated and purified through solvent dissolution, filtration, and crystallization .

Industrial Production Methods

The industrial production of corosolic acid involves extracting it from plant sources such as Lagerstroemia speciosa. The extraction process includes routine extraction and processing of the plant material, followed by binary resin bed separation, acidification, and purification through solvent dissolution, filtration, and crystallization. This method yields pure corosolic acid crystals with a purity of over 95%, suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions

Corosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce corosolic acid derivatives.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of corosolic acid, which may have enhanced biological activities or improved pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Corosolsäure ist strukturell ähnlich zu mehreren anderen pentacyclischen Triterpenoiden, darunter:

Ursolsäure: Ähnlich in der Struktur, aber es fehlt die 2-alpha-Hydroxygruppe.

Oleansäure: Ein weiteres pentazyklisches Triterpenoid mit ähnlichen antidiabetischen und entzündungshemmenden Eigenschaften.

Maslinsäure: Bekannt für seine entzündungshemmenden und antitumorigenen Wirkungen.

Asiatische Säure: Zeigt entzündungshemmende und wundheilende Eigenschaften.

Betulinsäure: Bekannt für seine Antikrebs- und Anti-HIV-Aktivitäten.

This compound sticht durch seine einzigartige Kombination aus antidiabetischen, entzündungshemmenden und Antikrebs-Eigenschaften hervor, was es zu einer vielseitigen Verbindung für verschiedene therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSQOYIOKBQOW-ZSDYHTTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904142 | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4547-24-4 | |

| Record name | Corosolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corosolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corosolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COROSOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.